5-Methyl-2-nitrobenzoyl chloride

Physical organic chemistry Reagent handling Solid-phase formulation

5-Methyl-2-nitrobenzoyl chloride (CAS 38818-49-4) is a nitro-substituted aroyl chloride characterized by a methyl group at the 5-position and a nitro group ortho to the acyl chloride functionality. It is a pale yellow crystalline solid with a melting point of 45–46 °C, a predicted boiling point of 331.6 ± 22.0 °C, and a density of 1.386 ± 0.06 g/cm³.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 38818-49-4
Cat. No. B3052141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-nitrobenzoyl chloride
CAS38818-49-4
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)Cl
InChIInChI=1S/C8H6ClNO3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3
InChIKeyWAYVZRALCRKXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-nitrobenzoyl chloride (CAS 38818-49-4): Core Properties for Procurement and Analytical Benchmarking


5-Methyl-2-nitrobenzoyl chloride (CAS 38818-49-4) is a nitro-substituted aroyl chloride characterized by a methyl group at the 5-position and a nitro group ortho to the acyl chloride functionality . It is a pale yellow crystalline solid with a melting point of 45–46 °C, a predicted boiling point of 331.6 ± 22.0 °C, and a density of 1.386 ± 0.06 g/cm³ . Its molecular formula is C₈H₆ClNO₃ with a molecular weight of 199.59 g/mol . The compound serves as a reactive electrophilic building block in medicinal chemistry and organic synthesis, where the combined electronic effects of the nitro and methyl substituents dictate its reactivity profile .

Why 5-Methyl-2-nitrobenzoyl chloride Cannot Be Replaced by Generic Nitrobenzoyl Chlorides: A Substituent-Specific Procurement Rationale


Generic substitution among nitrobenzoyl chloride isomers fails because the position of the methyl substituent critically alters both physical handling properties and chemical reactivity. The 5-methyl group, located meta to the carbonyl, exerts an electron-donating inductive effect (Hammett σₘ = –0.07) that partially offsets the strong electron-withdrawing effect of the ortho-nitro group (σₚ = +0.78), creating a distinct electrophilicity profile that cannot be replicated by unsubstituted 2-nitrobenzoyl chloride or by 4-methyl-2-nitrobenzoyl chloride, where the para-methyl group (σₚ = –0.17) provides a different electronic modulation [1]. Furthermore, the 5-methyl-2-nitro substitution pattern yields a crystalline solid (mp 45–46 °C), whereas 2-nitrobenzoyl chloride is a liquid at ambient temperature (mp 17–20 °C) . These differences directly impact reagent handling, reaction kinetics, and the regiochemical outcome of subsequent synthetic transformations, making unverified analog substitution a source of irreproducible results.

5-Methyl-2-nitrobenzoyl chloride: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Physical State Differentiation: Crystalline Solid vs. Liquid Handling at Ambient Temperature

5-Methyl-2-nitrobenzoyl chloride is a crystalline solid at room temperature (mp 45–46 °C), in contrast to the structurally analogous 2-nitrobenzoyl chloride, which is a clear yellow to brown liquid (mp 17–20 °C) . The unsubstituted p-toluoyl chloride (4-methylbenzoyl chloride) is also a liquid, with a melting range of –4 to –2 °C . This solid-state property simplifies gravimetric dispensing, reduces volatility-related loss during storage, and enables solid-phase formulation strategies that are inaccessible with liquid acyl chlorides.

Physical organic chemistry Reagent handling Solid-phase formulation

Predicted Electrophilic Reactivity: Hammett-Based Differentiation from Non-Nitrated Aroyl Chlorides

The electrophilicity of the carbonyl carbon in 5-methyl-2-nitrobenzoyl chloride is substantially enhanced by the ortho-nitro group. Using established Hammett substituent constants, the nitro group (σₚ = +0.78) exerts a strong electron-withdrawing effect that dramatically accelerates nucleophilic acyl substitution relative to analogs lacking the nitro group [1]. Quantitative rate data for para-substituted benzoyl chlorides in methanol at 0 °C illustrate this principle: p-nitrobenzoyl chloride reacts with a pseudo-first-order rate constant of 0.413 mol L⁻¹ min⁻¹, approximately 23-fold faster than p-methylbenzoyl chloride (0.0178 mol L⁻¹ min⁻¹) [2]. While these data are for para-substituted systems, the ortho-nitro/meta-methyl substitution pattern in the target compound retains the powerful electron-withdrawing nitro effect, predicting reactivity far exceeding that of non-nitrated benzoyl chlorides.

Physical organic chemistry Linear free-energy relationships Acylation kinetics

Regiochemically Defined Pharmaceutical Intermediate: Patent-Documented Synthesis of Quinazolinone Derivatives

5-Methyl-2-nitrobenzoyl chloride is explicitly employed as a key intermediate (Compound I) in the synthesis of N-(1-benzyl-4-piperidinyl)-5-methyl-2-nitrobenzamide (Compound III), a precursor to dioxoquinazoline-based adenosine transporter inhibitors, as documented in patent EP 0726267 / US 5948784 [1]. In this route, 4-amino-1-benzylpiperidine (II) is acylated with 5-methyl-2-nitrobenzoyl chloride (I) to afford the ortho-nitrobenzamide (III) with the 5-methyl substitution pattern pre-installed on the aromatic ring [1]. The 5-methyl group is essential to the final pharmacophore; replacement by 2-nitrobenzoyl chloride would yield the des-methyl analog, which would not produce the intended clinical candidate. The documented melting point of the derived benzamide (5-methyl-2-nitro-N-(1H-tetrazol-5-yl)benzamide, mp 278–279 °C) further confirms the structural identity and purity of the acyl chloride starting material [2].

Medicinal chemistry Process chemistry Quinazolinone synthesis

Verified Purity and Multi-Method Quality Control for Reproducible Research

Commercial supply of 5-methyl-2-nitrobenzoyl chloride from Bidepharm is specified at standard purity of 98%, with batch-specific quality control certificates including NMR, HPLC, and GC analyses . This multi-method verification exceeds the typical single-method (GC or titration) purity specification offered by many generic suppliers of 2-nitrobenzoyl chloride, where purity is commonly reported as 95–97% by GC alone . A validated HPLC method using a Newcrom R1 reverse-phase column with acetonitrile/water/phosphoric acid mobile phase is available for in-process purity monitoring and impurity profiling, with documented scalability to preparative separations [1].

Analytical chemistry Quality assurance Procurement specification

5-Methyl-2-nitrobenzoyl chloride: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Solid-Phase Peptide or Small-Molecule Acylation Requiring Gravimetric Precision

The crystalline solid nature of 5-methyl-2-nitrobenzoyl chloride (mp 45–46 °C) makes it the preferred acylating agent for solid-phase synthesis platforms where precise stoichiometric control is critical . Unlike liquid 2-nitrobenzoyl chloride, which requires volumetric dispensing with associated accuracy limitations, the solid target compound can be weighed to sub-milligram precision on automated solid-dispensing systems, enabling exact equivalence in amide bond formation or esterification reactions.

Patent-Protected Medicinal Chemistry Route to Quinazolinone Adenosine Transporter Inhibitors

Research groups prosecuting the synthesis of dioxoquinazoline-based adenosine transporter inhibitors must procure the 5-methyl-2-nitro isomer specifically. As documented in US Patent 4,419,357, this compound serves as the direct precursor to 5-methyl-2-nitro-N-(1H-tetrazol-5-yl)benzamide (mp 278–279 °C), and subsequent hydrogenation yields the pharmacologically active quinazolinone scaffold [1]. Substitution with 2-nitrobenzoyl chloride or 4-methyl-2-nitrobenzoyl chloride produces regioisomeric products outside the claimed patent scope.

Kinetic Studies of Substituent Effects on Aroyl Chloride Solvolysis and Aminolysis

The compound's unique ortho-nitro/meta-methyl substitution pattern provides a valuable data point for physical organic chemists constructing linear free-energy relationship (LFER) models. The Hammett analysis predicts an electrophilicity substantially greater than non-nitrated benzoyl chlorides but modulated relative to the para-nitro isomer due to the meta-methyl electron-donating effect (σₘ = –0.07) and potential ortho-steric interactions [2]. Researchers correlating substituent effects with reaction rates benefit from adding this substitution pattern to their compound matrix.

Quality-Controlled Building Block for High-Throughput Medicinal Chemistry Libraries

The availability of 5-methyl-2-nitrobenzoyl chloride at 98% purity with orthogonal QC verification (NMR, HPLC, GC) makes it suitable for high-throughput parallel synthesis where impurity-driven false positives must be minimized . The validated HPLC method on Newcrom R1 columns enables in-line purity assessment of derived amide products, supporting library production with documented analytical traceability [3].

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